REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])#[N:2].P([O-])(OCC)([S:12][CH2:13][CH3:14])=S.Cl>CCOC(C)=O>[S:12]1[CH:13]=[CH:14][N:2]=[C:1]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9]
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)O
|
Name
|
diethyl dithiophosphate
|
Quantity
|
9.15 mL
|
Type
|
reactant
|
Smiles
|
P(=S)(SCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at about 20° C. under N2 (g) for about 16 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled into the stirred solution at a moderate rate for about 45 min. without external cooling
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
excess HCl was removed by N2 (g)
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
ADDITION
|
Details
|
saturated aqueous Na2CO3 (100 mL) was added carefully
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed (3×) with saturated Na2CO3 until no further orange color
|
Type
|
CUSTOM
|
Details
|
resulted in the aqueous phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4 (s)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
An orange crystalline impurity (~3.0 g; m.p. 215° C., El-MS m/z 255) precipitated upon addition of ether
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from Et2O/hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |